2,4,5-trimethyl-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
Description
2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a piperidinyl-pyridazinyl moiety
Properties
Molecular Formula |
C24H28N4O2S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2,4,5-trimethyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-17-14-19(3)23(15-18(17)2)31(29,30)27-21-9-7-8-20(16-21)22-10-11-24(26-25-22)28-12-5-4-6-13-28/h7-11,14-16,27H,4-6,12-13H2,1-3H3 |
InChI Key |
RWXIUMBIAROPIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the sulfonamide precursor. The process may include:
Formation of the Sulfonamide Precursor: This step involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with an amine to form the sulfonamide.
Coupling Reaction: The sulfonamide is then coupled with a 3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. The piperidinyl-pyridazinyl moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethylbenzenesulfonamide: Lacks the piperidinyl-pyridazinyl moiety, making it less complex.
N-(3-(Piperidin-1-yl)pyridazin-3-yl)benzenesulfonamide: Similar structure but lacks the trimethyl substitution on the benzene ring.
Uniqueness
2,4,5-TRIMETHYL-N-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its sulfonamide group, trimethyl substitution, and piperidinyl-pyridazinyl moiety, which together contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
